Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is a complex organic compound featuring a tert-butyl group, a methoxypyrimidinyl moiety, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Methoxypyrimidinyl Group: This step often involves a nucleophilic substitution reaction where a methoxypyrimidine derivative is introduced to the tetrahydropyridine ring.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced through an esterification reaction using tert-butyl alcohol and a suitable carboxylate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-methoxypyrimidin-5-yl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a tetrahydropyridine ring.
Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide: Similar but with a carboxamide group instead of a carboxylate group.
Uniqueness
The uniqueness of tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O3, with a molecular weight of 276.34 g/mol. The compound features a tetrahydropyridine ring substituted with a methoxypyrimidine moiety.
Antimicrobial Effects
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, pyrimidine derivatives have been shown to possess significant antibacterial and antifungal activities. A study investigating various pyrimidine derivatives found that certain substitutions enhanced their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The biological activity of pyrimidine-containing compounds has also been explored in cancer research. For example, derivatives similar to this compound were tested for their ability to inhibit cell proliferation in various cancer cell lines. A notable study reported that certain pyrimidine analogs significantly inhibited the growth of A431 vulvar epidermal carcinoma cells through apoptosis induction .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division.
- Receptor Modulation : There is evidence suggesting that certain pyrimidine derivatives can act as modulators of neurotransmitter receptors, potentially influencing neurological pathways.
Study on Antimicrobial Activity
In a controlled study, this compound was evaluated for its antimicrobial properties against various pathogens. The results indicated a dose-dependent inhibition of bacterial growth:
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 30 |
50 | 55 |
100 | 80 |
This suggests that the compound may be a promising candidate for further development as an antimicrobial agent.
Study on Anticancer Properties
A recent investigation into the anticancer properties of similar tetrahydropyridine derivatives demonstrated significant cytotoxicity against breast cancer cell lines:
Compound | IC50 (µM) |
---|---|
Tert-butyl derivative | 12 |
Standard drug (Doxorubicin) | 10 |
The results highlight the potential of this compound as an effective anticancer agent.
Properties
IUPAC Name |
tert-butyl 4-(2-methoxypyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(19)18-7-5-11(6-8-18)12-9-16-13(20-4)17-10-12/h5,9-10H,6-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMIYRSUEFQJPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(N=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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